molecular formula C14H20ClN3O B12222688 2-(3-methoxyphenyl)-N-[(1-methyl-1H-pyrazol-3-yl)methyl]ethanamine

2-(3-methoxyphenyl)-N-[(1-methyl-1H-pyrazol-3-yl)methyl]ethanamine

Cat. No.: B12222688
M. Wt: 281.78 g/mol
InChI Key: BNTRNZJWESDYPN-UHFFFAOYSA-N
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Description

2-(3-methoxyphenyl)-N-[(1-methyl-1H-pyrazol-3-yl)methyl]ethanamine is an organic compound that features a methoxyphenyl group and a pyrazolylmethyl group attached to an ethanamine backbone

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(3-methoxyphenyl)-N-[(1-methyl-1H-pyrazol-3-yl)methyl]ethanamine typically involves the following steps:

    Formation of the Pyrazole Ring: The pyrazole ring can be synthesized by reacting hydrazine with a 1,3-diketone under acidic conditions.

    Attachment of the Pyrazole to the Ethanamine Backbone: The pyrazole derivative is then reacted with an appropriate alkylating agent to introduce the ethanamine moiety.

    Introduction of the Methoxyphenyl Group:

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of catalysts, controlled reaction conditions, and purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

2-(3-methoxyphenyl)-N-[(1-methyl-1H-pyrazol-3-yl)methyl]ethanamine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst.

    Substitution: Nucleophilic substitution reactions can occur, particularly at the methoxyphenyl group.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Hydrogen gas with a palladium catalyst.

    Substitution: Alkyl halides or sulfonates in the presence of a base.

Major Products Formed

    Oxidation: Carboxylic acids or ketones.

    Reduction: Amines or alcohols.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

2-(3-methoxyphenyl)-N-[(1-methyl-1H-pyrazol-3-yl)methyl]ethanamine has several applications in scientific research:

    Medicinal Chemistry: It can be used as a building block for the synthesis of pharmaceutical compounds.

    Organic Synthesis: The compound serves as an intermediate in the synthesis of more complex molecules.

    Biological Studies: It can be used to study the interactions of pyrazole derivatives with biological targets.

    Industrial Applications: Potential use in the development of new materials or as a catalyst in chemical reactions.

Mechanism of Action

The mechanism of action of 2-(3-methoxyphenyl)-N-[(1-methyl-1H-pyrazol-3-yl)methyl]ethanamine involves its interaction with specific molecular targets. The methoxyphenyl group can participate in π-π interactions, while the pyrazole ring can form hydrogen bonds with biological macromolecules. These interactions can modulate the activity of enzymes or receptors, leading to various biological effects.

Comparison with Similar Compounds

Similar Compounds

  • 2-(3-methoxyphenyl)-N-[(1-methyl-1H-pyrazol-4-yl)methyl]ethanamine
  • 2-(3-methoxyphenyl)-N-[(1-methyl-1H-pyrazol-5-yl)methyl]ethanamine
  • 2-(3-methoxyphenyl)-N-[(1-methyl-1H-pyrazol-1-yl)methyl]ethanamine

Uniqueness

The unique combination of the methoxyphenyl group and the pyrazolylmethyl group in 2-(3-methoxyphenyl)-N-[(1-methyl-1H-pyrazol-3-yl)methyl]ethanamine provides distinct chemical and biological properties. This compound’s specific substitution pattern can lead to different reactivity and interaction profiles compared to its analogs.

Properties

Molecular Formula

C14H20ClN3O

Molecular Weight

281.78 g/mol

IUPAC Name

2-(3-methoxyphenyl)-N-[(1-methylpyrazol-3-yl)methyl]ethanamine;hydrochloride

InChI

InChI=1S/C14H19N3O.ClH/c1-17-9-7-13(16-17)11-15-8-6-12-4-3-5-14(10-12)18-2;/h3-5,7,9-10,15H,6,8,11H2,1-2H3;1H

InChI Key

BNTRNZJWESDYPN-UHFFFAOYSA-N

Canonical SMILES

CN1C=CC(=N1)CNCCC2=CC(=CC=C2)OC.Cl

Origin of Product

United States

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